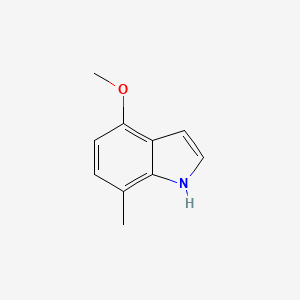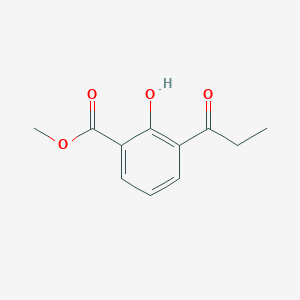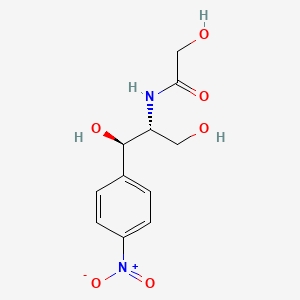
Chloramphenicol alcohol
Overview
Description
Chloramphenicol alcohol: is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947. It is known for its effectiveness against a variety of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial protein synthesis, making it a valuable tool in the treatment of serious infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramphenicol alcohol can be synthesized through several methods. One common method involves the reaction of p-nitrobenzaldehyde with dichloroacetyl chloride to form an intermediate, which is then reacted with glycine to produce this compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is often produced through a fermentation process using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol alcohol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chloramphenicol glucuronate, an inactive metabolite.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Chloramphenicol glucuronate.
Reduction: Aminochloramphenicol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloramphenicol alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: this compound is employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: It is used to treat serious bacterial infections, particularly when other antibiotics are ineffective.
Industry: this compound is used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
Mechanism of Action
Chloramphenicol alcohol exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the action of peptidyl transferase, an enzyme crucial for protein synthesis. By preventing the formation of peptide bonds, this compound effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a lower risk of bone marrow toxicity.
Florfenicol: Another derivative used primarily in veterinary medicine due to its broad-spectrum activity and reduced risk of resistance.
Uniqueness: Chloramphenicol alcohol is unique due to its ability to penetrate bacterial cells and inhibit protein synthesis effectively. Its broad-spectrum activity and relatively simple chemical structure make it a valuable antibiotic, though its use is limited by potential side effects such as bone marrow suppression .
Properties
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEQYQTWTWMDNK-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23885-72-5 | |
| Record name | Chloramphenicol alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![4-[2-(2-methylindol-1-yl)ethyl]morpholine](/img/structure/B1610027.png)
![3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1610030.png)
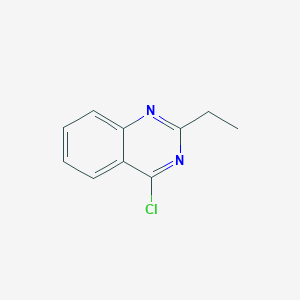
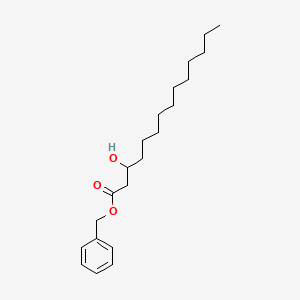
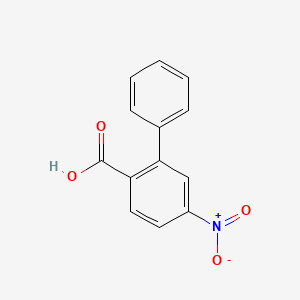
![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)

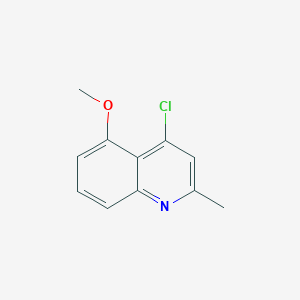
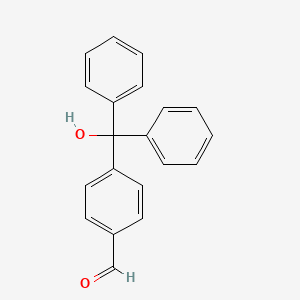
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
